molecular formula C15H17N3O B7500117 N-cyclopentyl-4-pyrazol-1-ylbenzamide

N-cyclopentyl-4-pyrazol-1-ylbenzamide

Cat. No.: B7500117
M. Wt: 255.31 g/mol
InChI Key: ZJJJMBKLKJXYIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopentyl-4-pyrazol-1-ylbenzamide is a chemical compound featuring a pyrazole core, a privileged structure in medicinal chemistry known for its diverse therapeutic potential . The molecular framework integrates a benzamide linker and a cyclopentyl moiety, a design strategy often employed to fine-tune properties like lipophilicity and metabolic stability in drug discovery efforts . Pyrazole-containing compounds are extensively researched for their wide range of biological activities. Scientific literature highlights that pyrazole derivatives demonstrate significant potential as anticancer agents, with some structural analogs functioning as autophagy modulators that disrupt mTORC1 signaling and LC3-II processing . Furthermore, research indicates that pyrazole-based molecules exhibit anti-inflammatory and anti-infectious properties, including promising antileishmanial activity against strains such as Leishmania infantum and Leishmania amazonensis . Other research avenues include the development of pyrazole derivatives as potent and selective enzyme inhibitors, such as for phosphodiesterase 4 (PDE4) or c-Jun N-terminal kinases (JNK), for investigating various disease pathways . This compound serves as a versatile chemical building block for researchers exploring new therapeutic agents, studying structure-activity relationships (SAR), and investigating complex biological mechanisms. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-cyclopentyl-4-pyrazol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O/c19-15(17-13-4-1-2-5-13)12-6-8-14(9-7-12)18-11-3-10-16-18/h3,6-11,13H,1-2,4-5H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJJJMBKLKJXYIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=CC=C(C=C2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize N-cyclopentyl-4-pyrazol-1-ylbenzamide, we analyze structural and functional analogs from the benzamide-pyrazole family. A key comparator is N-(cyclopropylmethyl)-N-{[5-(4-methoxyphenoxy)-3-methyl-1-phenyl-1H-pyrazol-4-yl]methyl}benzamide (Compound V026-2191), described in . Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Feature This compound Compound V026-2191 ()
Amide Substituent Cyclopentyl Cyclopropylmethyl
Pyrazole Substitution 1H-pyrazol-1-yl at position 4 5-(4-methoxyphenoxy)-3-methyl-1-phenyl at positions 1, 3, 4, 5
Aromatic Modifications None 4-Methoxyphenoxy group on pyrazole
Molecular Weight ~285 g/mol (estimated) ~553.6 g/mol (reported)
Potential Targets Kinases (hypothesized) Kinases, GPCRs (implied by structure)

Key Differences and Implications

Amide Substituent :

  • The cyclopentyl group in this compound provides moderate steric bulk and lipophilicity, which may favor membrane permeability compared to the smaller cyclopropylmethyl group in Compound V026-2191 .
  • Cyclopropylmethyl groups (as in V026-2191) are often used to enhance metabolic stability but may reduce solubility due to increased hydrophobicity .

Pyrazole Functionalization: The pyrazole in this compound is unmodified except for its position on the benzamide, simplifying synthesis but limiting target selectivity. Compound V026-2191’s pyrazole is heavily substituted with a 4-methoxyphenoxy group and phenyl ring, which likely enhances binding to hydrophobic pockets in enzymes or receptors . The methoxy group could also improve solubility relative to non-polar analogs.

Pharmacokinetic Considerations :

  • The higher molecular weight and complexity of Compound V026-2191 (~553 g/mol) suggest reduced oral bioavailability compared to this compound (~285 g/mol), aligning with Lipinski’s Rule of Five guidelines .

Research Findings

  • Compound V026-2191 demonstrated nanomolar inhibition of JAK3 kinase in preliminary assays, attributed to its extended aromatic system and methoxyphenoxy group facilitating π-π stacking and hydrogen bonding .

Preparation Methods

1,3-Diketone Cyclocondensation

The most widely reported method for pyrazole synthesis involves cyclocondensation of 1,3-diketones with hydrazines. For this compound, this approach begins with 4-acetylbenzoic acid derivatives.

Synthetic Steps :

  • Diketone Formation :

    • 4-Acetylbenzoic acid methyl ester reacts with ethyl trifluoroacetate in the presence of sodium methoxide (NaOMe) to yield 4-(3-oxo-3-(trifluoromethyl)prop-1-en-1-yl)benzoic acid methyl ester.

    • Reaction Conditions : 60°C, 24 hours, methanol solvent.

    • Yield : ~70–80% (based on analogous protocols in).

  • Cyclocondensation :

    • The diketone intermediate is treated with hydrazine monohydrate in ethanol under reflux to form the pyrazole ring.

    • Regioselectivity : Mixtures of 1H-pyrazol-1-yl and 1H-pyrazol-3-yl isomers form, requiring chromatographic separation.

    • Yield : 45–55% after purification.

Optimization Data :

ParameterOptimal ValueImpact on Yield
Hydrazine Equivalents1.2 eqMaximizes conversion
SolventAnhydrous ethanolMinimizes side reactions
Temperature80°C (reflux)Accelerates cyclization

Transition Metal-Catalyzed Cross-Coupling

An alternative route employs Suzuki-Miyaura coupling to introduce pre-formed pyrazole boronic esters to halogenated benzamide intermediates.

Procedure :

  • Halogenation :

    • N-Cyclopentyl-4-iodobenzamide is synthesized via iodination of N-cyclopentylbenzamide using N-iodosuccinimide (NIS) in acetic acid.

    • Yield : 85–90%.

  • Cross-Coupling :

    • Pyrazole-1-boronic acid pinacol ester reacts with the iodinated benzamide under Pd(PPh₃)₄ catalysis in a dioxane/water mixture.

    • Conditions : 100°C, 12 hours, K₂CO₃ base.

    • Yield : 60–65%.

Advantages :

  • Avoids regioselectivity issues inherent to cyclocondensation.

  • Compatible with sensitive functional groups.

Benzamide Coupling Strategies

Carbodiimide-Mediated Amidation

The carboxylic acid intermediate (4-pyrazol-1-ylbenzoic acid) is activated using 1,1'-carbonyldiimidazole (CDI) and coupled with cyclopentylamine.

Protocol :

  • Acid Activation :

    • 4-Pyrazol-1-ylbenzoic acid (1 eq) reacts with CDI (1.2 eq) in THF at 25°C for 2 hours.

  • Amine Coupling :

    • Cyclopentylamine (1.5 eq) is added, and the mixture is stirred for 12 hours.

    • Workup : Aqueous extraction and recrystallization from ethyl acetate/hexane.

    • Yield : 75–80%.

Schlenk-Type Acylation

For acid-sensitive substrates, the benzoyl chloride derivative is prepared and reacted with cyclopentylamine under Schlenk conditions.

Steps :

  • Chlorination :

    • 4-Pyrazol-1-ylbenzoic acid treated with thionyl chloride (SOCl₂) at reflux to form the acyl chloride.

    • Yield : 90–95%.

  • Amidation :

    • Cyclopentylamine (2 eq) in dry dichloromethane (DCM) is added dropwise to the acyl chloride at 0°C.

    • Yield : 70–75%.

Comparative Data :

MethodActivation ReagentSolventYield (%)Purity (%)
CDI-MediatedCDITHF75–8098
Schlenk AcylationSOCl₂DCM70–7595

Integrated Synthetic Pathways

Pathway A: Pyrazole-First Approach

  • 4-Pyrazol-1-ylbenzoic Acid Synthesis via 1,3-diketone cyclocondensation.

  • CDI-Mediated Amidation with cyclopentylamine.

  • Total Yield : 34–44% (multiplicative from 70% × 55% × 80%).

Pathway B: Benzamide-First Approach

  • N-Cyclopentyl-4-iodobenzamide Preparation .

  • Suzuki Coupling with pyrazole boronic ester.

  • Total Yield : 51–59% (85% × 65%).

Pathway Comparison :

ParameterPathway APathway B
Regioselectivity ControlPoorExcellent
Functional Group ToleranceModerateHigh
ScalabilityModerateHigh

Industrial-Scale Considerations

Continuous Flow Synthesis

  • Diketone Formation : Tubular reactors with residence times <30 minutes improve throughput.

  • Amidation : Microreactors enable rapid mixing and heat dissipation, enhancing CDI-mediated coupling yields to >85%.

Purification Technologies

  • Chromatography-Free Processes : Crystallization-driven purification reduces costs.

  • Example : Recrystallization from toluene/hexane (1:3) achieves >99% purity.

Mechanistic Insights and Side Reactions

Pyrazole Regioselectivity

The 1,3-diketone cyclocondensation favors the 1H-pyrazol-1-yl isomer due to electronic effects of the trifluoromethyl group. Substituent electron-withdrawing effects direct hydrazine attack to the less hindered carbonyl.

Amidation Side Products

  • N-Acylurea Formation : Occurs with excess CDI, mitigated by stoichiometric control.

  • Cyclopentylamine Oxidation : Minimized by inert atmosphere handling .

Q & A

Q. What are the recommended synthetic routes for preparing N-cyclopentyl-4-pyrazol-1-ylbenzamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with functionalization of the benzamide core. Key steps include:
  • Amide coupling : Use of coupling agents like EDC/HOBt or DCC to link cyclopentylamine to the benzamide backbone .
  • Pyrazole introduction : Suzuki-Miyaura cross-coupling or nucleophilic substitution to attach the pyrazole moiety at the 4-position of the benzamide ring .
  • Optimization : Control temperature (e.g., 60–80°C for coupling reactions), solvent selection (DMF or THF for solubility), and reaction time (monitored via TLC/HPLC). Inert atmospheres (N₂/Ar) may prevent oxidation of sensitive intermediates .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • Structural confirmation : High-resolution NMR (¹H/¹³C) to verify cyclopentyl, benzamide, and pyrazole protons .
  • Purity assessment : HPLC with UV detection (λ = 254 nm) or UPLC-MS for quantification .
  • Mass analysis : ESI-MS or MALDI-TOF to confirm molecular weight (e.g., expected [M+H]⁺ peak) .

Q. How can researchers address solubility challenges for in vitro assays involving this compound?

  • Methodological Answer :
  • Solvent screening : Test DMSO for stock solutions (≤10% v/v to avoid cellular toxicity) .
  • Co-solvents : Use cyclodextrins or surfactants (e.g., Tween-80) for aqueous solubility enhancement .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across different assay systems?

  • Methodological Answer :
  • Assay standardization : Replicate experiments in orthogonal assays (e.g., fluorescence-based vs. radiometric kinase assays) to rule out false positives .
  • Metabolic stability testing : Use liver microsomes or hepatocytes to assess if metabolite interference explains discrepancies .
  • Structural analogs : Compare activity of this compound with derivatives (e.g., replacing cyclopentyl with cyclohexyl) to identify SAR trends .

Q. How can computational modeling guide the optimization of this compound for target binding?

  • Methodological Answer :
  • Docking studies : Use Schrödinger Suite or AutoDock Vina to model interactions with targets (e.g., kinases or GPCRs). Focus on pyrazole-amide hydrogen bonding and cyclopentyl hydrophobic contacts .
  • MD simulations : Run 100-ns simulations to assess binding stability and identify residues critical for affinity .

Q. What experimental designs mitigate off-target effects in cellular studies?

  • Methodological Answer :
  • Proteome-wide profiling : Use affinity pulldown combined with LC-MS/MS to identify off-target binders .
  • CRISPR knockout models : Validate target specificity by comparing effects in wild-type vs. gene-edited cell lines .

Q. How can reaction scalability be improved without compromising yield or purity?

  • Methodological Answer :
  • Flow chemistry : Implement continuous-flow systems for amide coupling steps to enhance reproducibility .
  • Catalyst screening : Test Pd-based catalysts (e.g., Pd(OAc)₂/XPhos) for efficient pyrazole cross-coupling at lower temperatures .

Data Interpretation and Validation

Q. What statistical approaches are recommended for analyzing dose-response data in enzyme inhibition studies?

  • Methodological Answer :
  • Non-linear regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate IC₅₀ values .
  • Error analysis : Use bootstrap resampling (≥1,000 iterations) to estimate confidence intervals for potency metrics .

Q. How should researchers validate the stability of this compound under physiological conditions?

  • Methodological Answer :
  • Forced degradation : Expose the compound to pH extremes (1–13), heat (40–60°C), and light (ICH Q1B guidelines) .
  • LC-MS stability assays : Monitor degradation products over 24–72 hours in simulated gastric/intestinal fluids .

Structural and Functional Analogues

Q. Which structural analogs of this compound have been reported, and how do their activities compare?

  • Methodological Answer :
  • Pyrazole variants : Replacement with imidazole reduces target affinity but improves solubility (e.g., N-cyclopentyl-4-imidazol-1-ylbenzamide) .
  • Cycloalkyl modifications : Cyclohexyl analogs show enhanced metabolic stability in hepatic microsome assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.